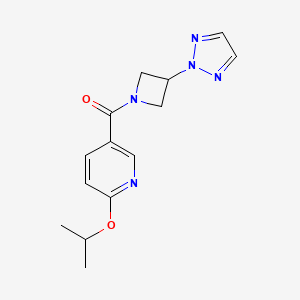

![molecular formula C7H10Cl2N2O B2711395 3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride CAS No. 2138021-00-6](/img/structure/B2711395.png)

3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

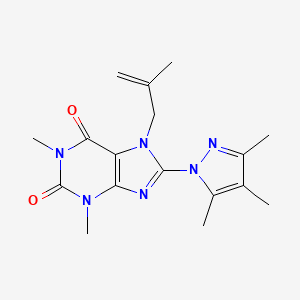

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . They are widely used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization reactions .Physical And Chemical Properties Analysis

Pyrazoles are generally weak bases or acids, with their strength highly dependent on the nature of their substituent groups .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

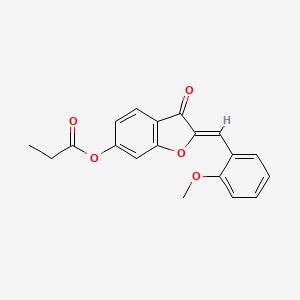

One-Pot Synthesis : Tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, closely related to the pyrazole structure, can be synthesized through a one-pot three-component condensation process. This method utilizes starch solution as a highly efficient homogenous catalyst, highlighting the significance of pyrazole derivatives in facilitating complex organic reactions (Hazeri et al., 2014).

Catalyst Development : The development of magnetic nanocatalysts for the efficient and environmentally benign synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives is another significant application. These catalysts, which can be used under ultrasonic irradiation or reflux conditions, demonstrate the potential of pyrazole-based compounds in enhancing catalytic performance (Esmaeilpour et al., 2015).

Chemical Properties and Mechanisms

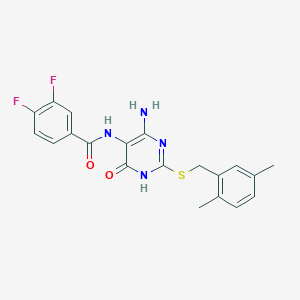

Mechanistic Studies : Understanding the molecular mechanisms of pyrazole derivatives, such as 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, contributes significantly to the knowledge of pyrazoles' thermal decomposition. This aspect is crucial in developing materials with desired stability and reactivity (Kula et al., 2021).

Tautomerism Analysis : Research on the tautomerism of pyrazolin-5-ones, closely related to pyrazoles, provides insights into their behavior in different solvents. This information is vital for understanding the chemical behavior and potential applications of pyrazole derivatives in various environments (Newman & Pauwels, 1970).

Material Science and Engineering

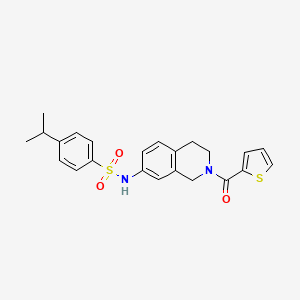

Corrosion Inhibition : Pyrazole compounds, including derivatives of 3-(Chloromethyl) pyrazole, have been studied as corrosion inhibitors for metals. This research highlights their potential utility in protecting metals from corrosion, which is crucial in various industrial applications (Bouklah et al., 2005).

Organostannoxane Macrocycle Networks : Pyrazole derivatives are instrumental in forming organostannoxane macrocycle networks, demonstrating their role in the development of novel polymeric and network materials (Chandrasekhar et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c8-3-7-5-4-11-2-1-6(5)9-10-7;/h1-4H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCCEOXETWJWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

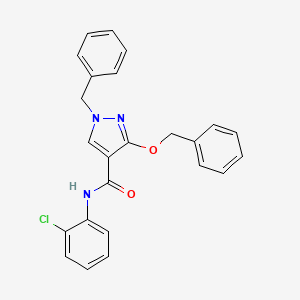

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)

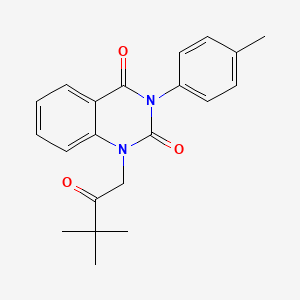

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711320.png)

![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711335.png)